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Compound of Interest

Compound Name:
Methyl 3-iodo-4-(piperidin-1-

yl)benzoate

Cat. No.: B1418693 Get Quote

Introduction
Methyl 3-iodo-4-(piperidin-1-yl)benzoate is a halogenated aromatic compound featuring a

piperidine moiety. While direct therapeutic applications of this specific molecule are not

extensively documented in publicly available literature, its structure makes it a valuable

intermediate for the synthesis of more complex molecules in the field of medicinal chemistry.

The presence of an iodine atom on the benzene ring allows for a variety of cross-coupling

reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are

fundamental in the construction of novel drug candidates. The piperidine group can influence

solubility, metabolic stability, and interactions with biological targets.

This document provides a hypothetical application of Methyl 3-iodo-4-(piperidin-1-
yl)benzoate as a key intermediate in the synthesis of a hypothetical kinase inhibitor, "Kin-Inhib-

A". The protocols and data presented are illustrative of its potential use in a drug discovery

workflow.

Hypothetical Application: Synthesis of Kinase
Inhibitor "Kin-Inhib-A"
Methyl 3-iodo-4-(piperidin-1-yl)benzoate can serve as a crucial building block for the

synthesis of a series of potential kinase inhibitors. In this hypothetical example, it is used in a
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Suzuki coupling reaction to introduce a heterocyclic moiety, a common feature in many kinase

inhibitors.

Table 1: Physicochemical Properties of Methyl 3-iodo-4-
(piperidin-1-yl)benzoate

Property Value

CAS Number 1131614-63-5

Molecular Formula C₁₃H₁₆INO₂

Molecular Weight 345.18 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, and chlorinated

solvents

Experimental Protocols
Protocol 1: Synthesis of Methyl 3-iodo-4-(piperidin-1-yl)benzoate

This protocol describes a plausible synthesis of the title compound from commercially available

starting materials.

Materials:

Methyl 4-amino-3-iodobenzoate

1,5-Dibromopentane

Potassium carbonate (K₂CO₃)

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1418693?utm_src=pdf-body
https://www.benchchem.com/product/b1418693?utm_src=pdf-body
https://www.benchchem.com/product/b1418693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a solution of Methyl 4-amino-3-iodobenzoate (1.0 eq) in DMF, add potassium carbonate

(3.0 eq).

Add 1,5-dibromopentane (1.2 eq) dropwise to the stirring suspension.

Heat the reaction mixture to 80 °C and stir for 16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction to room temperature and pour it into water.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic phase under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to yield Methyl 3-iodo-4-(piperidin-1-yl)benzoate.

Protocol 2: Suzuki Coupling of Methyl 3-iodo-4-(piperidin-1-yl)benzoate with Pyridine-4-

boronic acid

This protocol details the use of the title compound in a Suzuki cross-coupling reaction to

synthesize the hypothetical kinase inhibitor precursor, "Kin-Inhib-A-ester".

Materials:

Methyl 3-iodo-4-(piperidin-1-yl)benzoate (1.0 eq)

Pyridine-4-boronic acid (1.5 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
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Potassium carbonate (K₂CO₃) (3.0 eq)

1,4-Dioxane

Water

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

In a reaction vessel, combine Methyl 3-iodo-4-(piperidin-1-yl)benzoate (1.0 eq), Pyridine-

4-boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (3.0 eq).

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

Add degassed 1,4-dioxane and water (4:1 ratio).

Heat the reaction mixture to 90 °C and stir for 12 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and then with brine.

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the residue by silica gel column chromatography to obtain "Kin-Inhib-A-ester".

Table 2: Hypothetical Reaction Data for Suzuki Coupling
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Entry
Reacta
nt A

Reacta
nt B

Cataly
st

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

Methyl

3-iodo-

4-

(piperidi

n-1-

yl)benz

oate

Pyridine

-4-

boronic

acid

Pd(dppf

)Cl₂
K₂CO₃

Dioxan

e/H₂O
90 12 85

2

Methyl

3-iodo-

4-

(piperidi

n-1-

yl)benz

oate

Pyrazol

e-4-

boronic

acid

Pd(PPh

₃)₄
Cs₂CO₃

Toluene

/H₂O
100 10 78

3

Methyl

3-iodo-

4-

(piperidi

n-1-

yl)benz

oate

Thiophe

ne-2-

boronic

acid

Pd(dppf

)Cl₂
K₃PO₄

DME/H₂

O
85 16 82

Note: Data in this table is hypothetical and for illustrative purposes.

Visualizations
Synthesis Workflow
Caption: Synthetic route to the hypothetical kinase inhibitor "Kin-Inhib-A".

Signaling Pathway (Hypothetical Target)
Caption: Hypothetical inhibition of the MAPK/ERK pathway by "Kin-Inhib-A".
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Conclusion
Methyl 3-iodo-4-(piperidin-1-yl)benzoate represents a versatile building block for medicinal

chemistry. Its utility is primarily as an intermediate that can be readily functionalized via cross-

coupling reactions to generate diverse libraries of compounds for screening against various

biological targets. The protocols and hypothetical application outlined in this document are

intended to provide a framework for researchers and drug development professionals to

envision the potential of this and similar molecules in their research endeavors.

To cite this document: BenchChem. [Application Notes: Methyl 3-iodo-4-(piperidin-1-
yl)benzoate in Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418693#application-of-methyl-3-iodo-4-piperidin-1-
yl-benzoate-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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